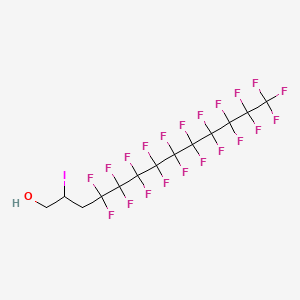
1-Tridecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tridecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-iodo-: is a highly fluorinated alcohol compound This compound is characterized by its long carbon chain and the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-iodo- typically involves the fluorination of a tridecanol precursor The process may include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions to ensure selective fluorination
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and environmental compliance due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1-Tridecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-iodo- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hydrocarbons or partially fluorinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of perfluorinated aldehydes or acids.
Reduction: Formation of perfluorinated hydrocarbons.
Substitution: Formation of perfluorinated derivatives with different functional groups.
Scientific Research Applications
1-Tridecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-iodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological studies due to its unique properties, such as high hydrophobicity and resistance to degradation.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals due to its stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Tridecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart high electronegativity, which can influence the compound’s reactivity and interaction with other molecules. The iodine atom can participate in halogen bonding, further affecting the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
1-Tridecanol: A non-fluorinated analog with similar carbon chain length but lacking the unique properties imparted by fluorination and iodination.
Perfluorotridecanol: A fully fluorinated analog without the iodine atom, used for comparison in terms of reactivity and applications.
1-Iodotridecane: A similar compound with an iodine atom but lacking the extensive fluorination.
Uniqueness: 1-Tridecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heneicosafluoro-2-iodo- stands out due to its combination of extensive fluorination and the presence of an iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
38550-46-8 |
|---|---|
Molecular Formula |
C13H6F21IO |
Molecular Weight |
704.06 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-iodotridecan-1-ol |
InChI |
InChI=1S/C13H6F21IO/c14-4(15,1-3(35)2-36)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)34/h3,36H,1-2H2 |
InChI Key |
QUGHSSKHWRLWSL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


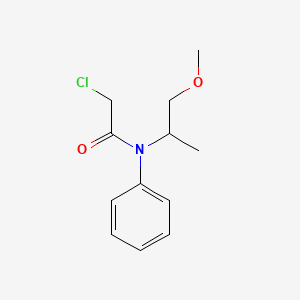
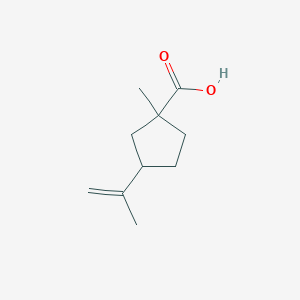
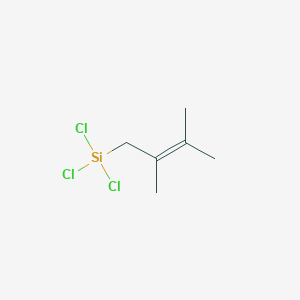

![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
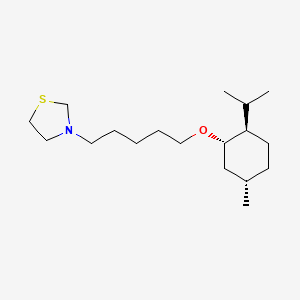
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)

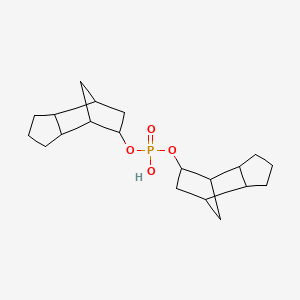
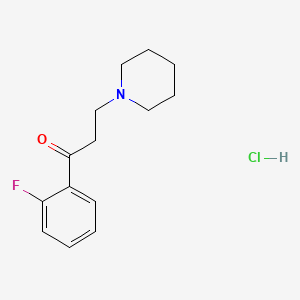
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
![(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid](/img/structure/B14677383.png)
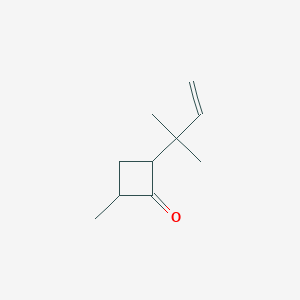
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
